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molecular formula C5H2Br2ClN B169385 3,5-Dibromo-4-chloropyridine CAS No. 13626-17-0

3,5-Dibromo-4-chloropyridine

Cat. No. B169385
M. Wt: 271.34 g/mol
InChI Key: XNXHPEUZNXWWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743922B2

Procedure details

A mixture of trihalopyridine VII (W=Br) (18.8 g, 70.0 mmol), Et2NH (21.7 mL, 0.210 mol), and N,N-diethylformamide (35 mL) was kept in a sealed high-pressure tube at 170° C. for 20 h. The reaction mixture was cooled to room temperature, dissolved in EtOAc (300 mL), and washed with 1 M K2CO3 (200 mL) and water (8×200 mL). The organic layer was dried with MgSO4 and evaporated in vacuo to give a brown oil. Purification by flash chromatography (CH2Cl2) gave the title compound, 3,5-dibromo-4-(diethylamino)pyridine (VI, R1=R2=Et, W=Br), (20.3 g, 94%) as a yellow oil: Rf =0.45 (CH2Cl2); 1H NMR (250 MHz, CDCl3) δ1.01 (t, J=7.0 Hz, 6H), 3.26 (q, J=7.0 Hz, 4H), and 8.49 (s, 2H); 13C NMR (63 MHz, CDCl3) δ14.10, 46.05, 122.9, 151.9, and 154.1; IR (CHCl3) νmax 2976, 1553, 1457, 1167 cm−1; MS (EI+) m/z (rel intensity) 308 (15%, M+), 193 (100), and 264 (30); HRMS calcd for C9H12Br2N2 (M+) 305.9367, found 305.9366.
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1Cl.[NH:10]([CH2:13][CH3:14])[CH2:11][CH3:12].C(N(CC)C=O)C>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[N:10]([CH2:13][CH3:14])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
BrC=1C=NC=C(C1Cl)Br
Name
Quantity
21.7 mL
Type
reactant
Smiles
N(CC)CC
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(C=O)CC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 M K2CO3 (200 mL) and water (8×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (CH2Cl2)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1N(CC)CC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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